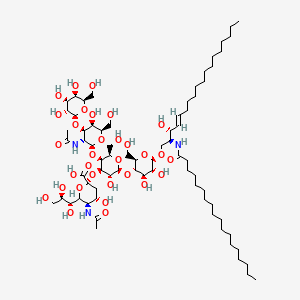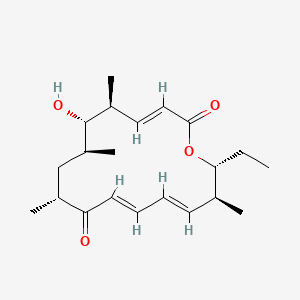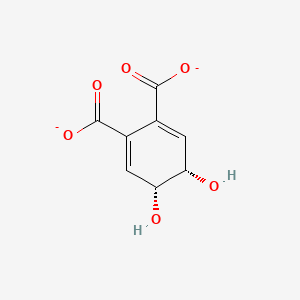
Xestospongin c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Xestospongin c is typically isolated from marine sponges, specifically from the Xestospongia species . The isolation process involves extraction and purification techniques to obtain the compound in its pure form . Synthetic routes for araguspongine E have also been developed, involving complex organic synthesis methods . These methods often include stereoselective epoxidation and the use of protecting group strategies to achieve the desired stereochemistry .
Analyse Chemischer Reaktionen
Xestospongin c undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives of araguspongine E, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a model compound for studying the synthesis and reactivity of bis-1-oxaquinolizidine alkaloids . In biology and medicine, araguspongine E has shown promise as an anticancer agent, particularly in the treatment of breast cancer . It has been found to inhibit the growth of breast cancer cells and induce autophagic cell death through the suppression of receptor tyrosine kinase signaling . Additionally, araguspongine E has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of araguspongine E involves the inhibition of receptor tyrosine kinases, such as c-Met and HER2, which are key regulators of cellular growth and proliferation . By suppressing these kinases, araguspongine E induces autophagic cell death in cancer cells . This process is characterized by the formation of vacuoles and the upregulation of autophagy markers, including LC3A/B, Atg3, Atg7, and Atg16L . Additionally, araguspongine E has been shown to suppress the PI3K/Akt/mTOR signaling cascade, further promoting autophagy and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Xestospongin c is part of a group of macrocyclic oxaquinolizidine alkaloids, which also includes compounds such as araguspongines A, B, C, D, F, G, H, and J . These compounds share similar structural features, including the presence of bis-1-oxaquinolizidine moieties . araguspongine E is unique in its specific stereochemistry and biological activity . For example, araguspongine C has been shown to induce autophagic cell death in breast cancer cells through a similar mechanism as araguspongine E . Other related compounds, such as xestospongin B and desmethylxestospongin B, have also been studied for their anticancer and neuroprotective properties .
Eigenschaften
Molekularformel |
C28H50N2O2 |
|---|---|
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
PQYOPBRFUUEHRC-HCKQMYSWSA-N |
SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Isomerische SMILES |
C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |
Kanonische SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Synonyme |
XeC compound xestospongin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol](/img/structure/B1243400.png)
![6-[2-(2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1243401.png)








![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)
![4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide](/img/structure/B1243418.png)
![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)
